![molecular formula C21H14Cl2F3NOS B3035649 3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide CAS No. 338398-60-0](/img/structure/B3035649.png)
3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
Overview
Description
3,5-Dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide (DCB) is a chemical compound that has been studied for its potential applications in the fields of medicine and chemistry. DCB is a member of the benzamide family of compounds, which are derivatives of benzoic acid. DCB has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential use in drug synthesis. DCB has also been explored for its potential to act as a therapeutic agent, due to its ability to interact with biological systems.
Scientific Research Applications
Anticancer Properties
- Synthesis and Anticancer Evaluation: A study synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, including a compound structurally similar to the one you're interested in. These compounds demonstrated potent cytotoxic activity against human cancer cell lines (A549, HeLa, MCF‐7), with low toxicity in normal human kidney HEK293 cells. They induce apoptosis and arrest the cell cycle at the G1 phase, suggesting potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity
- Synthesis and Antipathogenic Activity: A study focusing on new thiourea derivatives, including compounds with a similar structure, reported significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These results demonstrate the potential of these derivatives in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial and Antifungal Activities
- Recyclable Catalysts and Biological Activity Evaluation: A study on 2-Benzoylamino-N-phenyl-benzamide derivatives showed inhibition of bacterial and fungal growth, highlighting their potential in antimicrobial applications (Ighilahriz-Boubchir et al., 2017).
Inhibition of Bacterial Infections
- Inhibitors of Type III Secretion in Yersinia: A compound similar to your interest was identified as a type III secretion inhibitor in Yersinia, indicating potential use in preventing or treating bacterial infections (Kauppi et al., 2007).
Electropolymerization and Electrochromic Properties
- Poly(amide-amine) Films: Research on electropolymerizable monomers, including a compound with structural similarity, showed the potential for creating electrochromic polymer films with reversible electrochemical oxidation processes (Hsiao & Wang, 2016).
Synthesis of Polyimides
- Synthesis of Polyimides with Trifluoromethyl-substituted Benzene: Research in this area explored the synthesis of aromatic diamines substituted with a trifluoromethyl group, similar to your compound, for the preparation of polyimides. These polyimides showed good solubility in organic solvents and exhibited high thermal stability (Liu et al., 2002).
properties
IUPAC Name |
3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2F3NOS/c22-16-8-14(9-17(23)11-16)20(28)27-18-6-4-13(5-7-18)12-29-19-3-1-2-15(10-19)21(24,25)26/h1-11H,12H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRIEUTLHTCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



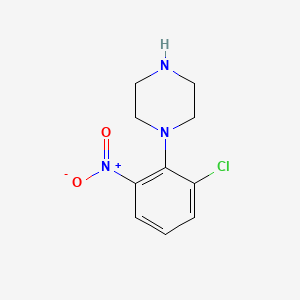
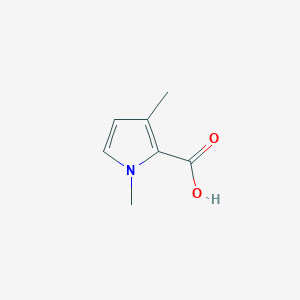
![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)
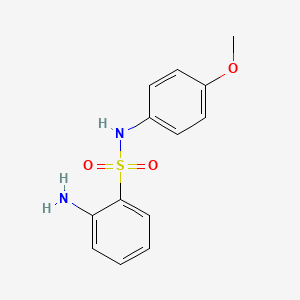
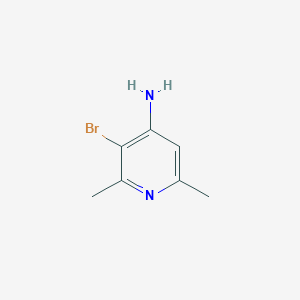
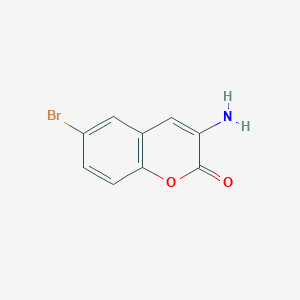
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)
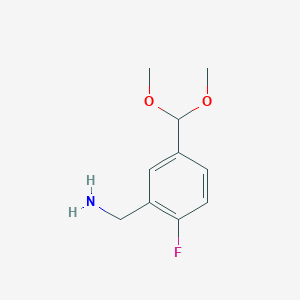
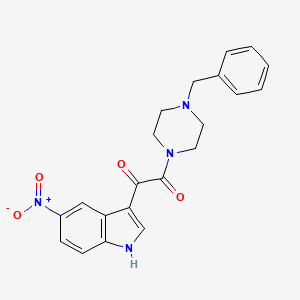
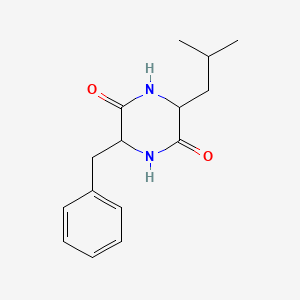
![5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035584.png)
![5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035585.png)
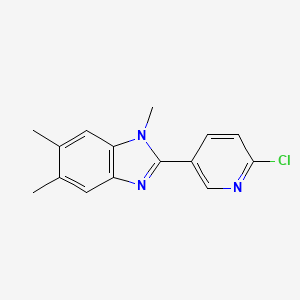
![Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035589.png)